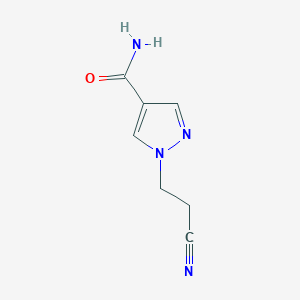

1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

Description

1-(2-Cyanoethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based derivative characterized by a cyanoethyl group at the N1 position and a carboxamide substituent at the C4 position of the pyrazole ring. Its molecular structure (C₇H₈N₄O) includes a nitrile (-CN) group, which may enhance electronic properties or influence binding interactions in biological systems.

Properties

IUPAC Name |

1-(2-cyanoethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-2-1-3-11-5-6(4-10-11)7(9)12/h4-5H,1,3H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSWARKJPJOEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of pyrazole derivatives with cyanoethylating agents. One common method includes the use of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite as a reagent . The reaction conditions often require a base such as N-ethyl-N,N-diisopropylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated solid-phase methods. These methods allow for the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanoethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in substitution reactions, where the cyanoethyl group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide exhibits various biological activities that make it a subject of interest in medicinal chemistry. Key areas of research include:

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that this compound can inhibit specific cancer-related pathways, particularly targeting mutations such as BRAF(V600E) and EGFR. These findings suggest that the compound could be developed into a therapeutic agent for treating certain types of cancer.

Table 1: Antitumor Activity of Pyrazole Derivatives

Enzymatic Inhibition

The compound's structural features allow it to interact with various enzymes, potentially modulating their activity. For example, the nitrophenyl group in related compounds has been shown to participate in electron transfer reactions that influence enzymes involved in inflammatory pathways.

Table 2: Enzymatic Targets of Pyrazole Derivatives

| Enzyme | Interaction Type | Effect | Reference |

|---|---|---|---|

| Xanthine oxidase | Inhibitor | Reduces inflammation | |

| COX-2 (Cyclooxygenase) | Inhibitor | Anti-inflammatory |

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in preclinical settings:

- Antitumor Efficacy Study : A series of pyrazole derivatives were evaluated for their ability to inhibit BRAF(V600E) in vitro. The results indicated significant inhibitory effects, suggesting potential for development as targeted cancer therapies.

- Inflammation Model : Another study investigated the anti-inflammatory properties of pyrazole compounds in animal models. The results demonstrated a reduction in inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The cyanoethyl group can participate in nucleophilic attacks, while the pyrazole ring can interact with enzymes and proteins. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxamide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Carboxamide Derivatives

Key Findings from Comparative Analysis:

Halogenated aryl groups (e.g., in ) significantly improve binding affinity to CB1 receptors, whereas the cyanoethyl group’s role remains underexplored.

Physicochemical Properties: The carboxamide moiety in all compounds contributes to hydrogen bonding, critical for target engagement. However, replacement with boronic acid () or carboxylic acid () alters solubility and reactivity. The nitro group in increases molecular density (1.51 g/cm³) and may introduce metabolic instability compared to the cyanoethyl group.

Synthesis and Applications :

- Compounds with boronic acid () are prioritized for synthetic chemistry applications, while carboxamides with halogenated substituents () are optimized for drug discovery.

- The discontinued status of the target compound () contrasts with active research on analogs like , suggesting challenges in stability or efficacy.

Biological Activity

1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide (CAS No. 1394041-54-3) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the cyanoethyl group and carboxamide moiety contributes to its pharmacological profile.

Biological Activities

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor effects. A study evaluated several pyrazole compounds for their ability to inhibit cancer cell growth, particularly in breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain derivatives demonstrated cytotoxic effects, with the potential for synergistic activity when combined with doxorubicin, a standard chemotherapy drug .

Anti-inflammatory Effects

In addition to antitumor properties, pyrazole derivatives have been noted for their anti-inflammatory activities. For instance, compounds within this class have shown efficacy in inhibiting nitric oxide production and other inflammatory mediators in vitro. This suggests a potential application in treating inflammatory diseases .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. For example, it may inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. Inhibitors of XO are valuable in managing conditions like gout . In vitro studies have reported moderate inhibitory activity against XO for related pyrazole derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole core and substituents can significantly influence its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased cytotoxicity against cancer cells |

| Variation in the length of side chains | Altered binding affinity to target enzymes |

| Changes in functional groups | Affects solubility and bioavailability |

Case Studies

-

Antitumor Efficacy Study

- Objective : Evaluate the cytotoxic effects of this compound on breast cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment of cell viability.

- Results : Significant reductions in cell viability were observed at higher concentrations, indicating potential as an anticancer agent.

-

Synergistic Effects with Doxorubicin

- Objective : Investigate the combined effect of this compound and doxorubicin.

- Findings : The combination treatment resulted in enhanced cytotoxicity compared to doxorubicin alone, suggesting a promising therapeutic strategy for resistant cancer types.

Q & A

Q. What precautions are necessary for handling this compound?

- Protocol :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Storage : Keep in airtight containers at –20°C, away from oxidizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.